1-(3-Methylthiophen-2-yl)butan-1-amine
Description
1-(3-Methylthiophen-2-yl)butan-1-amine is a primary amine featuring a butan-1-amine chain linked to a 3-methyl-substituted thiophene ring at the 2-position. For instance, thiambutene derivatives with thiophene moieties exhibit morphine-like effects (e.g., ethylmethylthiambutene, IC50 = 268C49) , and chalcone-thiophene hybrids demonstrate antioxidant and antimicrobial activities .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
QCDUHGHJNBLUJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CS1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)butan-1-amine typically involves the reaction of 3-methylthiophene with butan-1-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can vary, but the general approach involves the formation of a carbon-nitrogen bond between the thiophene ring and the butan-1-amine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include variations in the aromatic ring, alkyl chain length, and substituents:
Key Observations :
- Replacing thiophene with phenyl (e.g., m-tolyl) reduces sulfur’s electronic effects, altering binding interactions in biological systems .
- Bis-thienyl derivatives (e.g., 3-dimethylamino-1,1-di(2'-thienyl)butane) show higher IC50 values than mono-thienyl analogs, suggesting steric hindrance or reduced solubility .
Physicochemical Properties
Data from analogous compounds highlight trends in viscosity, boiling point, and density:
| Property | 1-(3-Methylthiophen-2-yl)butan-1-amine (Inferred) | Diisopentylamine (C₁₀H₂₃N) | Propan-1-amine (C₃H₉N) |
|---|---|---|---|
| Boiling Point | ~200–220°C (estimated) | 121–122°C at 13.3 kPa | 48°C |
| Density (g/cm³) | ~0.9–1.1 (estimated) | 0.77 | 0.719 |
| Viscosity (ηΔ, mPa·s) | Lower than propan-1-amine, higher than butan-1-amine | Not reported | –0.305 (1-propanol) |
Key Observations :
Biological Activity
1-(3-Methylthiophen-2-yl)butan-1-amine, a compound characterized by its unique thiophene substitution, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.32 g/mol. The presence of the methylthiophene moiety contributes significantly to its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.32 g/mol |
| Structural Features | Thiophene ring, amine group |
The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to a range of biological responses:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It might inhibit certain enzymes, altering metabolic processes.
Research indicates that the compound's unique substitution pattern on the thiophene ring enhances its reactivity and biological interactions compared to similar compounds.
Biological Activities
Recent studies have explored several potential biological activities of this compound:
Antimicrobial Properties
Preliminary research suggests that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed.
- Results : Showed significant inhibition zones against tested bacterial strains.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : Indicated a dose-dependent decrease in cell viability, suggesting potential for cancer therapy.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine | Antimicrobial; potential anticancer effects | |
| 3-Methyl-1-(thiophen-2-yl)butan-1-amine | Limited studies; less potent than target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
